3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide
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Overview
Description
“3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide” is a chemical compound with the CAS Number: 325732-19-2 . It has a molecular weight of 364.82 and its molecular formula is C13H11ClF2N2O2S2 . It is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11ClF2N2O2S2/c14-11-6-5-10 (7-12 (11)17)22 (19,20)18-8-1-3-9 (4-2-8)21-13 (15)16/h1-7,13,18H,17H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Scientific Research Applications
Molecular Interactions and Solubility
- Sulfonamide derivatives, closely related to the chemical , have been explored for their molecular interactions and solubility properties. Studies have elucidated the crystal structures of certain sulfonamides, revealing insights into their thermodynamic functions during sublimation, solubility in different solvents, and solvation processes. Such investigations contribute to our understanding of the molecular behaviors of these compounds and their potential applications in various fields, including pharmaceutical formulations and material sciences (Perlovich et al., 2008).
Structural Characterization and Reactivity
- The structural features and reactivity of similar sulfonamide-based compounds have been characterized using a variety of techniques. Investigations include the study of Schiff bases, where specific sulfonamide derivatives have been synthesized and their molecular conformations analyzed, aiding in the comprehension of their chemical reactivity and potential applications in chemical synthesis and drug design (Subashini et al., 2009).
Molecular Conformation and Pharmaceutical Relevance
- The molecular conformation or tautomeric forms of sulfonamide derivatives, closely related to the compound , have been studied to understand their pharmaceutical and biological activities. This research sheds light on the potential medical and biological implications of these compounds, which is crucial for drug design and development (Erturk et al., 2016).
Computational Analysis and Drug Design
- Computational investigations on sulfonamide derivatives have been conducted to identify structural and reactive sites, pharmacokinetic properties, and potential as biological active agents. Such studies are pivotal for drug discovery, offering insights into the molecular interactions and mechanisms of action of these compounds (Elangovan et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
3-amino-4-chloro-N-[4-(difluoromethylsulfanyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF2N2O2S2/c14-11-6-5-10(7-12(11)17)22(19,20)18-8-1-3-9(4-2-8)21-13(15)16/h1-7,13,18H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYMGKKLPAPPRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)SC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF2N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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